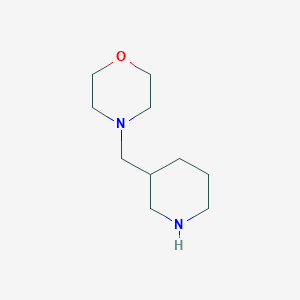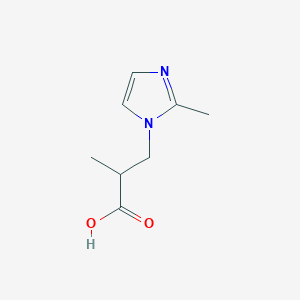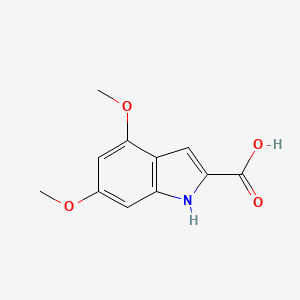
4-(Piperidin-3-ylmethyl)morpholine
Descripción general
Descripción
4-(Piperidin-3-ylmethyl)morpholine is a heterocyclic compound that features both a piperidine and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-ylmethyl)morpholine typically involves the reaction of piperidine derivatives with morpholine. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and employment of cost-effective reagents, are likely applicable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-3-ylmethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-(Piperidin-3-ylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antidiabetic properties.
Industry: It is used in the development of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-3-ylmethyl)morpholine involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of GLP-1R, it enhances the receptor’s activity, leading to improved glucose tolerance and reduced food intake . The compound’s structure allows it to fit into the receptor’s binding site, stabilizing its active form and enhancing its physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications.
Piperazine: A six-membered ring with two nitrogen atoms, known for its use in medicinal chemistry.
Uniqueness
4-(Piperidin-3-ylmethyl)morpholine is unique due to the combination of piperidine and morpholine rings in a single molecule. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its individual components .
Propiedades
IUPAC Name |
4-(piperidin-3-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFVQZQTMWKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390135 | |
| Record name | 4-(piperidin-3-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-60-3 | |
| Record name | 4-(3-Piperidinylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81310-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(piperidin-3-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(piperidin-3-yl)methyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)
![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)


![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)
